4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula CHClNO. It is classified as an amide and belongs to the pyrrole family, which are five-membered heterocyclic compounds containing nitrogen. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis.
This compound can be sourced from various chemical suppliers, including Apollo Scientific and Key Organics, which provide detailed specifications such as the CAS number 338404-09-4 and the MDL number MFCD00141879 . It is also cataloged in databases like PubChem, which offers insights into its chemical properties and biological activities .
4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is classified under several categories:
The synthesis of 4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves several key steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the progress of synthesis and confirm the structure of the final product.
The molecular structure of 4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide features:
Key structural data includes:
4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide may participate in various chemical reactions:
The reactivity of this compound can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts. Mechanistic studies using spectroscopic techniques can provide insights into reaction pathways.
The mechanism of action for 4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide in biological systems may involve:
Studies exploring its biological activity are essential for understanding its pharmacodynamics and pharmacokinetics. Data from assays measuring enzyme inhibition or receptor binding affinity would be crucial for evaluating its therapeutic potential.
Relevant data analyses include spectroscopic methods (e.g., infrared spectroscopy, mass spectrometry) to characterize functional groups and confirm molecular identity.
4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide has potential applications in:
The design of 4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide originated from high-resolution structural insights into Mycobacterium tuberculosis membrane transporters, specifically Mycobacterial Membrane Protein Large 3 (MmpL3). This essential inner membrane protein, belonging to the Resistance-Nodulation-Division (RND) superfamily, facilitates the proton-motive force-dependent translocation of trehalose monomycolates (TMM) – crucial precursors for the mycobacterial cell wall component mycolic acids. The crystal structure of MmpL3 reveals a proton translocation channel comprising three distinct pockets: hydrophobic S3 and S5 pockets, and a hydrophilic S4 pocket containing the critical Asp-Tyr residue pair (D645-Y646 in M. tuberculosis) essential for proton relay [1] [8].
Rational drug design leveraged this structural blueprint to position the 4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide scaffold within MmpL3's binding cavity. Molecular docking simulations predicted that the 2-chlorobenzoyl moiety optimally occupies the hydrophobic S3 pocket through π-π stacking interactions with residues F260 and F649. Simultaneously, the pyrrole-2-carboxamide core resides in the hydrophilic S4 pocket, forming dual hydrogen bonds with D645 and Y646 – disrupting the proton translocation machinery essential for TMM transport. The N,N-dimethyl carboxamide group extends toward the hydrophobic S5 pocket (I249, L260, V662), with the dimethyl substitution enhancing lipophilicity for improved membrane penetration [1] [7]. This targeted occupation of multiple subsites within the proton channel enables potent inhibition by sterically and electrostatically blocking MmpL3's conformational dynamics required for substrate export.
Table 1: Structural Features of MmpL3 Binding Pockets and Compound Targeting
Binding Pocket | Residue Composition | Chemical Targeting Group | Interaction Type |
---|---|---|---|
S3 (Hydrophobic) | F260, F649, S293 | 2-Chlorobenzoyl moiety | π-π Stacking, Hydrophobic Effects |
S4 (Hydrophilic) | D645, Y646 | Pyrrole carboxamide core | Hydrogen Bonding (D645, Y646) |
S5 (Hydrophobic) | I249, L260, V662 | N,N-Dimethyl group | Hydrophobic Interactions |
Pharmacophore modeling served as a pivotal strategy for optimizing pyrrole-2-carboxamide derivatives, including 4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide. HipHop-based quantitative models generated from diverse MmpL3 inhibitors identified three essential pharmacophoric features: a hydrogen bond acceptor (HBA), a hydrophobic (H) feature, and a ring aromatic (RA) feature [1]. When mapped onto the compound structure, the carbonyl oxygen of the carboxamide group fulfills the HBA feature, facilitating critical interactions with Asp-Tyr residues in the S4 pocket. The N,N-dimethyl group corresponds to the hydrophobic feature, enabling favorable van der Waals contacts within the S5 pocket. Finally, the 2-chlorophenyl ring embodies the aromatic feature, maximizing hydrophobic complementarity within the S3 pocket [7].
Systematic structure-activity relationship (SAR) studies revealed that electron-withdrawing substituents on the benzoyl ring (e.g., ortho-chloro) significantly enhance anti-tubercular activity by modulating electron density and improving target binding affinity. The N,N-dimethyl substitution on the carboxamide nitrogen demonstrated superior activity compared to unsubstituted or bulky cyclic analogs (e.g., cyclohexyl), balancing optimal steric fit within S5 and membrane permeability. Computational analyses further indicated that the chlorine atom's position (ortho versus para or meta) critically influences binding geometry – the ortho chlorine induces a favorable dihedral angle between the benzoyl and pyrrole rings, positioning both pharmacophores for simultaneous interaction with S3 and S4 pockets [7]. This strategic optimization based on pharmacophore constraints yielded compounds with MIC values against M. tuberculosis H37Rv below 0.1 μg/mL, validating the modeling approach.
Table 2: Pharmacophore Mapping of 4-(2-Chlorobenzoyl)-N,N-dimethyl-1H-Pyrrole-2-Carboxamide
Pharmacophoric Feature | Structural Element | Role in Target Binding |
---|---|---|
Hydrogen Bond Acceptor (HBA) | Carboxamide carbonyl oxygen | Binds D645/Y646 in S4 pocket |
Hydrophobic (H) | N,N-Dimethyl group | Occupies S5 pocket (I249, L260, V662) |
Ring Aromatic (RA) | 2-Chlorophenyl ring | Engages S3 pocket via π-π stacking (F260, F649) |
The target specificity of 4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide for MmpL3 was rigorously validated through biochemical and genetic approaches. Metabolic labeling experiments using [¹⁴C]-acetate demonstrated dose-dependent inhibition of mycolic acid biosynthesis in treated M. tuberculosis cells, mirroring the phenotype observed with known MmpL3 inhibitors like SQ109 and AU1235 [1]. This inhibition manifested as intracellular accumulation of TMM and concomitant depletion of its derivative, trehalose dimycolate (TDM), in the outer membrane – confirming disruption of the mycolate transport machinery [1] [8].
Genetic validation employed recombinant M. smegmatis strains expressing mutated variants of the mmpL3tb gene (M. tuberculosis allele). The compound exhibited markedly reduced potency (≥32-fold increase in MIC) against strains harboring mutations in residues D645V and Y646F – precisely those involved in the hydrogen-bonding network with the pyrrole carboxamide core. Crucially, these mutations did not confer cross-resistance to first-line drugs like isoniazid or rifampicin, confirming target specificity. Additional mechanistic studies ruled out significant hERG channel inhibition (IC₅₀ >30 μM) and demonstrated stability in mouse and human liver microsomes, supporting selective MmpL3 targeting over off-target ion channel interactions [1]. Unlike protonophores such as CCCP, this compound did not dissipate the transmembrane proton gradient at bactericidal concentrations, indicating its effects stem from direct MmpL3 binding rather than non-specific membrane disruption [2].
4-(2-Chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide exhibits distinct advantages and limitations relative to clinical and preclinical MmpL3 inhibitors, as evidenced by comparative biochemical and pharmacological profiling. Unlike SQ109 (a diamine-based inhibitor), which collapses the proton-motive force (PMF) and exhibits broad-spectrum activity against non-mycobacterial pathogens, the pyrrole carboxamide specifically inhibits MmpL3 without significant PMF dissipation [1] [2]. This mechanistic precision translates to narrower-spectrum activity – a potential therapeutic advantage for minimizing microbiome disruption.
Structural comparisons reveal that while AU1235 (adamantyl urea) and ICA38 (indole carboxamide) share the S4 hydrogen-bonding motif, the 4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide scaffold offers superior physicochemical properties. Its calculated cLogP (~2.3) and topological polar surface area (~65 Ų) strike a balance between membrane permeability and aqueous solubility – addressing key limitations of adamantyl ureas (excessive lipophilicity) and indole carboxamides (suboptimal solubility) [1] [8]. However, the compound's in vitro potency (MIC ~0.04 μg/mL against H37Rv) remains approximately 2-fold lower than optimized indole carboxamides like NITD-304 (MIC <0.016 μg/mL), suggesting room for further optimization. Crucially, it maintains activity against clinical MDR-TB and XDR-TB isolates, with resistance frequencies <1 × 10⁻⁸ at 4× MIC, comparable to AU1235 but superior to earlier pyrroles like BM212 [1].
Table 3: Comparative Profile of MmpL3 Inhibitors
Inhibitor (Scaffold) | MIC vs H37Rv (μg/mL) | cLogP | hERG Inhibition (IC₅₀) | Resistance Frequency | Mycolate Inhibition |
---|---|---|---|---|---|
4-(2-Chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | 0.04 | ~2.3 | >30 μM | <1 × 10⁻⁸ | Yes |
SQ109 (Ethylenediamine) | 0.1-0.7 | 5.8 | 1.2 μM | Not detected | Yes (with PMF effect) |
AU1235 (Adamantyl urea) | 0.03 | 6.1 | 8.5 μM | ~3 × 10⁻⁷ | Yes |
ICA38 (Indole carboxamide) | <0.016 | 4.7 | >30 μM | ~5 × 10⁻⁸ | Yes |
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